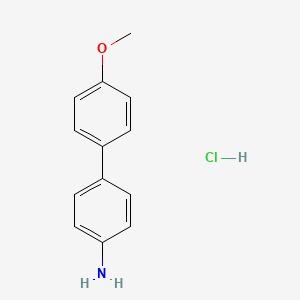

4-Amino-4'-methoxybiphenyl hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

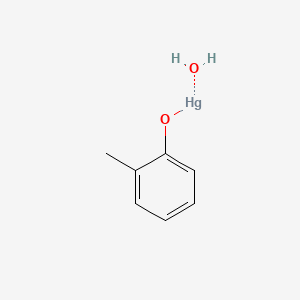

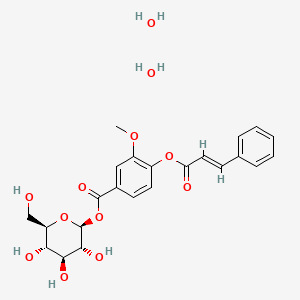

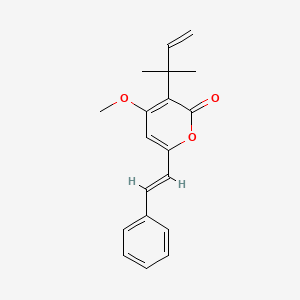

4-Amino-4’-methoxybiphenyl hydrochloride is a chemical compound with the molecular formula C13H14ClNO and a molecular weight of 235.7111. It is not intended for human or veterinary use and is primarily used for research purposes1.

Synthesis Analysis

There is limited information available on the specific synthesis of 4-Amino-4’-methoxybiphenyl hydrochloride. However, related compounds such as tertiary amines and their quaternary ammonium salts have been synthesized2. The final step of synthesis of these quaternary ammonium salts was carried out by microwave-assisted synthesis2.Molecular Structure Analysis

The molecular structure of 4-Amino-4’-methoxybiphenyl hydrochloride is represented by the linear formula CH3OC6H4NHC6H4NH2 · HCl3. It is important to note that this compound has a similar structure to 4-Amino-4’-methoxydiphenylamine hydrochloride, which has a molecular weight of 250.723.

Chemical Reactions Analysis

Specific chemical reactions involving 4-Amino-4’-methoxybiphenyl hydrochloride are not readily available in the literature. However, it’s worth noting that amines, in general, are known to participate in a variety of chemical reactions due to the presence of the amino group.Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Amino-4’-methoxybiphenyl hydrochloride are not extensively documented. However, related compounds such as 4-Aminophenol have been studied, and their properties such as melting point and solubility in water have been reported5.科学的研究の応用

1. Synthesis of Secondary Amines

- Summary of Application : The compound 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline, which is structurally similar to 4-Amino-4’-methoxybiphenyl hydrochloride, is synthesized via a Schiff bases reduction route . This process involves the reduction of nitriles and amides in the presence of a catalyst such as LiAlH4 and NaBH4 .

- Methods of Application : The reduction process uses sodium borohydride (NaBH4), a powerful reducing agent, due to its selectivity; it does not affect reducible substituents such as nitro and chloride during the reduction process .

- Results or Outcomes : The synthesized compounds are important starting materials for the synthesis of many compounds such as azo dyes and dithiocarbamate .

2. Corrosion Inhibition

- Summary of Application : A 4-Amino-Antipyrine Based Schiff Base, which is structurally similar to 4-Amino-4’-methoxybiphenyl hydrochloride, has been evaluated as a corrosion inhibitor for steel material .

- Methods of Application : Electrochemical experiments such as potentiodynamic polarization, electrochemical impedance spectroscopy, and gravimetric studies have been used to examine the corrosion inhibitory efficacy of the compound on mild steel (MS) in 1 M HCl .

- Results or Outcomes : The efficiency of the inhibitor increases with an increase in the inhibitor concentration and decreases with an increase in temperature. The adsorption of the inhibitor molecules on the MS surface follows the Langmuir adsorption isotherm .

3. Preparation of Dithiocarbamates

- Summary of Application : Secondary amines, such as the one structurally similar to 4-Amino-4’-methoxybiphenyl hydrochloride, are important starting materials for the preparation of compounds such as dithiocarbamates .

- Methods of Application : The preparation of dithiocarbamates involves the reaction of secondary amines with carbon disulfide in the presence of a base .

- Results or Outcomes : Dithiocarbamates are versatile compounds with applications in various fields, including agriculture (as pesticides), medicine (as therapeutic agents), and industry (as rubber accelerators) .

4. Biological Applications

- Summary of Application : 4-Aminocoumarins, which are structurally similar to 4-Amino-4’-methoxybiphenyl hydrochloride, have been attracting attention due to their wide range of biological applications .

- Methods of Application : These compounds are synthesized and then tested for their biological activities using various assays .

- Results or Outcomes : 4-Aminocoumarins have shown promising results in various biological applications such as antiproliferative, antimycobacterial, antibacterial, antiplatelet, antiglycant, antioxidant, antitumor, antistrogen, enzym inhibitory, and anticancer activities .

5. Synthesis of Heterocyclic Compounds

- Summary of Application : Imidazol-4-ones, which are structurally similar to 4-Amino-4’-methoxybiphenyl hydrochloride, are an important scaffold for a variety of applications, including the synthesis of different heterocyclic compounds .

- Methods of Application : The preparation of imidazol-4-ones involves the condensation of an α-amino amide and acid derivative .

- Results or Outcomes : Imidazol-4-ones are utilized for a large range of applications, including medicinal chemistry, fluorescent protein chromophores, agrochemicals, and natural products .

6. High-Washability Dyes

- Summary of Application : 4-Amino-4’-Fluorosulfonylazobenzene, which is structurally similar to 4-Amino-4’-methoxybiphenyl hydrochloride, has been synthesized and applied as high-washability disperse dyes to cellulose diacetate for high color fastness .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results or Outcomes : The synthesized dyes exhibit high washability and color fastness .

Safety And Hazards

While specific safety data for 4-Amino-4’-methoxybiphenyl hydrochloride is not readily available, it is important to handle all chemical substances with appropriate safety measures. For instance, 4-Aminophenol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure)6.

将来の方向性

The future directions for the use of 4-Amino-4’-methoxybiphenyl hydrochloride are not explicitly stated in the available literature. However, given its use in research, it may find applications in the synthesis of new compounds or in the study of chemical reactions178.

Please note that this information is based on the available literature and may not be fully comprehensive. Always refer to appropriate material safety data sheets and consult with experts for safe handling and use of this compound.

特性

IUPAC Name |

4-(4-methoxyphenyl)aniline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO.ClH/c1-15-13-8-4-11(5-9-13)10-2-6-12(14)7-3-10;/h2-9H,14H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJPYPOQXKPUALV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=C(C=C2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70657388 |

Source

|

| Record name | 4'-Methoxy[1,1'-biphenyl]-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-4'-methoxybiphenyl hydrochloride | |

CAS RN |

13219-33-5 |

Source

|

| Record name | 4'-Methoxy[1,1'-biphenyl]-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

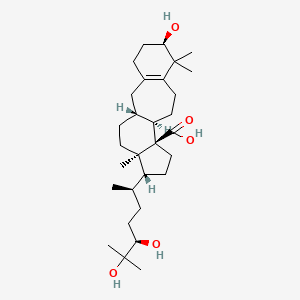

![(2S,6R,14R,15S,19R)-19-[(2R)-2-hydroxy-5-methylhexan-2-yl]-15-methoxy-5-methyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol](/img/structure/B576653.png)

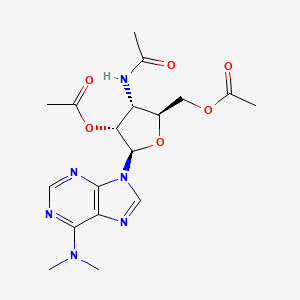

![[(2R)-2-octadecanoyloxy-3-trityloxypropyl] octadecanoate](/img/structure/B576656.png)

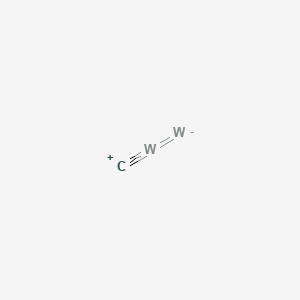

![(1S,2S,4S)-Bicyclo[2.2.1]hept-5-en-2-ylacetic acid](/img/structure/B576660.png)